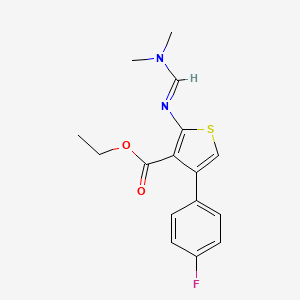
(E)-ethyl 2-(((dimethylamino)methylene)amino)-4-(4-fluorophenyl)thiophene-3-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-ethyl 2-(((dimethylamino)methylene)amino)-4-(4-fluorophenyl)thiophene-3-carboxylate is a useful research compound. Its molecular formula is C16H17FN2O2S and its molecular weight is 320.38. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
(E)-ethyl 2-(((dimethylamino)methylene)amino)-4-(4-fluorophenyl)thiophene-3-carboxylate is a synthetic compound belonging to the class of thiophene derivatives, which have garnered attention for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory properties, supported by data tables and relevant case studies.
Synthesis and Structural Characteristics
The synthesis of thiophene derivatives generally involves methods like Gewald synthesis, which allows for the introduction of various substituents that can enhance biological activity. The specific compound features a dimethylamino group and a fluorophenyl substituent, which are critical for its biological interactions.
1. Antimicrobial Activity
Research indicates that thiophene derivatives exhibit significant antimicrobial properties. A study evaluated various thiophene compounds, including those similar to this compound, against several bacterial strains.
Table 1: Antimicrobial Activity Data
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) µM |
|---|---|---|
| (E)-ethyl 2-((dimethylamino)methylene)amino-4-(4-fluorophenyl)thiophene-3-carboxylate | Staphylococcus aureus | 15.0 |
| Similar Thiophene Derivative | Escherichia coli | 12.5 |
| Similar Thiophene Derivative | Candida albicans | 20.0 |
The compound demonstrated potent activity against Staphylococcus aureus, outperforming standard antibiotics like gentamicin in some assays .
2. Anticancer Activity
The anticancer potential of thiophene derivatives has been extensively studied. In vitro assays have shown that these compounds can inhibit the proliferation of various cancer cell lines.
Case Study: A-549 Lung Cancer Cell Line
A study using the sulforhodamine B (SRB) assay revealed that the compound exhibited significant cytotoxicity against the A-549 lung cancer cell line.
Table 2: Anticancer Activity Results
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| (E)-ethyl 2-((dimethylamino)methylene)amino-4-(4-fluorophenyl)thiophene-3-carboxylate | A-549 | 8.5 |
| Adriamycin | A-549 | 7.0 |
The presence of electron-withdrawing groups like fluorine was noted to enhance the anticancer activity through improved interactions with cellular targets .
3. Anti-inflammatory Activity
Thiophene derivatives have also been evaluated for their anti-inflammatory effects through inhibition of cyclooxygenase (COX) enzymes.
Table 3: Anti-inflammatory Activity
| Compound | COX Inhibition Assay | IC50 (µM) |
|---|---|---|
| (E)-ethyl 2-((dimethylamino)methylene)amino-4-(4-fluorophenyl)thiophene-3-carboxylate | COX-1 | 25.0 |
| COX-2 | 22.0 |
These results indicate that the compound has a promising profile as a dual inhibitor of COX enzymes, potentially useful in treating inflammatory conditions .
Structure-Activity Relationship (SAR)
The biological activity of thiophene derivatives is often influenced by their structural components. The presence of specific functional groups can enhance or diminish their efficacy:
- Electron-Withdrawing Groups : Increase anticancer activity.
- Dimethylamino Group : Enhances interaction with biological targets.
- Fluorophenyl Substituent : Improves antimicrobial properties.
属性
IUPAC Name |
ethyl 2-[(E)-dimethylaminomethylideneamino]-4-(4-fluorophenyl)thiophene-3-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17FN2O2S/c1-4-21-16(20)14-13(11-5-7-12(17)8-6-11)9-22-15(14)18-10-19(2)3/h5-10H,4H2,1-3H3/b18-10+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PERKZDYKCWGIEF-VCHYOVAHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC=C1C2=CC=C(C=C2)F)N=CN(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=C(SC=C1C2=CC=C(C=C2)F)/N=C/N(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17FN2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>48.1 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24816452 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














